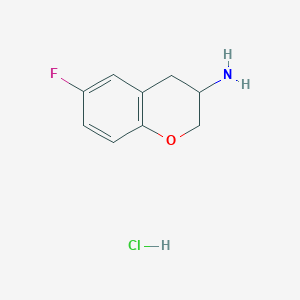![molecular formula C13H15NO3 B1376035 Benzyl 1-oxa-5-azaspiro[2.4]heptane-5-carboxylate CAS No. 790704-73-3](/img/structure/B1376035.png)
Benzyl 1-oxa-5-azaspiro[2.4]heptane-5-carboxylate
Vue d'ensemble
Description
“Benzyl 1-oxa-5-azaspiro[2.4]heptane-5-carboxylate” is a chemical compound with the IUPAC name benzyl 1-oxa-5-azaspiro [2.4]heptane-5-carboxylate . It is also known as 5-Cbz-1-oxa-5-azaspiro[2.4]heptane .
Molecular Structure Analysis
The molecular structure of “Benzyl 1-oxa-5-azaspiro[2.4]heptane-5-carboxylate” contains a total of 34 bonds, including 19 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, and 6 aromatic bonds . It also contains 1 three-membered ring, 1 five-membered ring, 1 six-membered ring, 1 (thio-) carbamate (aliphatic), 1 ether (aliphatic), 1 Oxirane, and 1 Pyrrolidine .Physical And Chemical Properties Analysis
“Benzyl 1-oxa-5-azaspiro[2.4]heptane-5-carboxylate” is a liquid at room temperature . Its molecular weight is 233.27 . For more detailed physical and chemical properties, it’s recommended to refer to material safety data sheets (MSDS) or similar resources.Applications De Recherche Scientifique
Cycloaddition Reactions
Benzyl 1-oxa-5-azaspiro[2.4]heptane-5-carboxylate and related compounds are involved in cycloaddition reactions. Molchanov and Tran (2013) discovered that substituted methyl 5-oxa-6-azaspiro[2.4]heptane-1-carboxylates can be obtained via a highly regioselective 1,3-dipolar cycloaddition of C-aryl and C-carbamoylnitrones. This reaction produces two diastereoisomers of the product (Molchanov & Tran, 2013).
Cleavage and Transformation
Molchanov et al. (2016) investigated the cleavage and transformation of related compounds. They found that treating methyl 4,6-diaryl-5-oxa-6-azaspiro[2.4]heptane-1-carboxylates with zinc in acetic acid leads to cleavage of the N–O bond in the isoxazolidine ring. This process forms 1,3-amino alcohols, which can undergo further cyclization to yield bi- or tricyclic lactams or lactones (Molchanov et al., 2016).
Hydrolysis and Reduction
Molchanov and Tran (2012) also explored the hydrolysis and reduction of substituted 5-oxa-6-azaspiro[2.4]heptane-1,2-dicarboxylic acid esters. They found that these compounds, synthesized through the reaction of nitrones with dimethyl 3-methylidenecyclopropane-1,2-dicarboxylate, were reduced to bis(hydroxymethyl)cyclopropanes. Alkaline hydrolysis of these compounds yielded substituted cyclopropane-1,2-dicarboxylic acids while retaining the 5-oxa-6-azaspiro[2.4]heptane fragment (Molchanov & Tran, 2012).
Asymmetric Hydrogenation
Yao et al. (2011) conducted asymmetric hydrogenation of protected ethyl 1-(2-aminoaceto)cyclopropane carboxylates, yielding high enantioselectivities. This process is crucial for the enantioselective synthesis of (S)-7-amino-5-azaspiro[2.4]heptane, a key intermediate in quinolone antibacterial agents (Yao et al., 2011).
Antibacterial Applications
Odagiri et al. (2013) synthesized novel compounds for potent antibacterial activity against respiratory pathogens. These compounds, including 7-[7-amino-7-methyl-5-azaspiro[2.4]heptan-5-yl]-8-methoxyquinolines, exhibited strong in vitro and in vivo activity against various pathogens, including multidrug-resistant and quinolone-resistant strains (Odagiri et al., 2013).
Safety And Hazards
The safety information available indicates that “Benzyl 1-oxa-5-azaspiro[2.4]heptane-5-carboxylate” may pose certain hazards. It has been classified with the signal word “Danger” and is associated with hazard statements H227, H302, H312, H315, H319, H335, H350 . These hazard statements correspond to various risks, including flammability, harm if swallowed or in contact with skin, skin and eye irritation, respiratory irritation, and carcinogenicity .
Propriétés
IUPAC Name |
benzyl 1-oxa-6-azaspiro[2.4]heptane-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c15-12(14-7-6-13(9-14)10-17-13)16-8-11-4-2-1-3-5-11/h1-5H,6-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCBLXRNFGAAMHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC12CO2)C(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 1-oxa-5-azaspiro[2.4]heptane-5-carboxylate | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

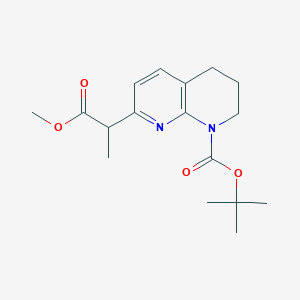
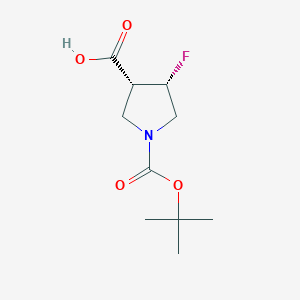
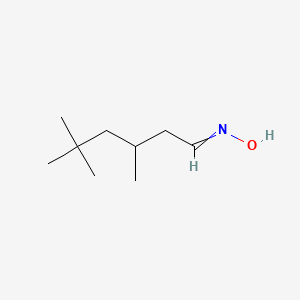
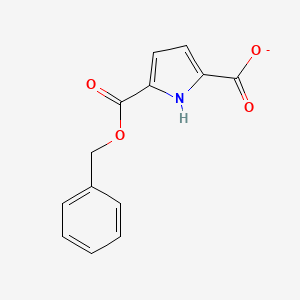
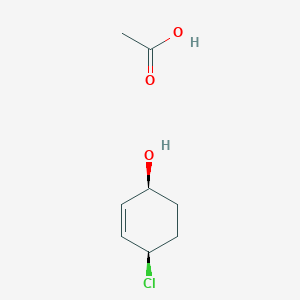

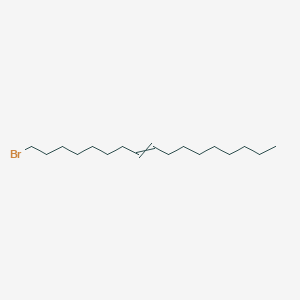
![2-[3-(Hexyloxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1375963.png)
![1-Oxa-6-azaspiro[3.4]octane oxalate](/img/structure/B1375964.png)
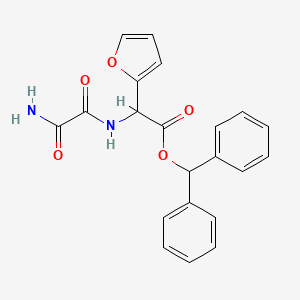
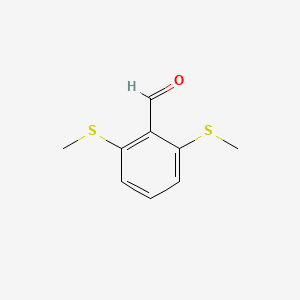
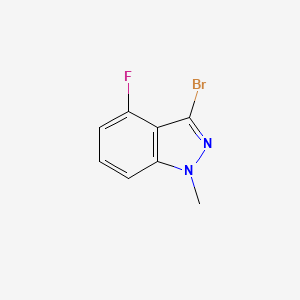
![4-Bromo-6-fluorobenzo[b]thiophene-2-carboxylic acid](/img/structure/B1375972.png)
